

Introduction: A Versatile Halogenated Pyrimidine Building Block

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Compound of Interest

Compound Name: *4-Chloro-5-iodo-2,6-dimethylpyrimidine*

CAS No.: 83410-16-6

Cat. No.: B1597617

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4-Chloro-5-iodo-2,6-dimethylpyrimidine is a polysubstituted pyrimidine ring, a heterocyclic scaffold of immense importance in the field of medicinal chemistry and drug discovery.[1] The strategic placement of two distinct halogen atoms—chlorine and iodine—at the C4 and C5 positions, respectively, imparts differential reactivity, making it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.[2] Its core structure serves as a launchpad for introducing diverse functionalities through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling protocols, grounded in established chemical principles.

The Chemical Abstracts Service (CAS) number for this compound is 83410-16-6.[3][4]

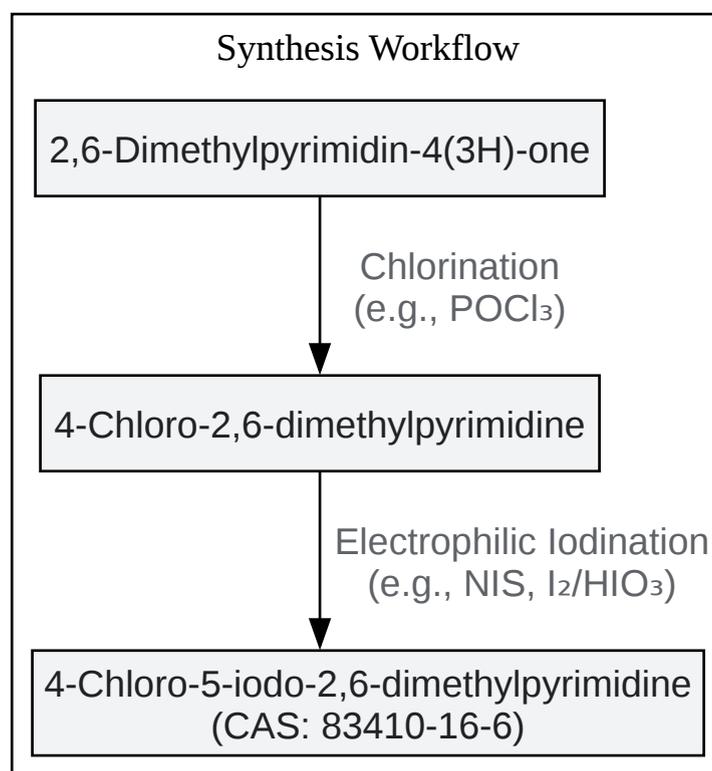
Physicochemical and Structural Characteristics

A clear understanding of the fundamental properties of a chemical reagent is the bedrock of its effective application in synthesis. The key identifiers and computed properties for **4-Chloro-5-iodo-2,6-dimethylpyrimidine** are summarized below.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 83410-16-6 | [3][4] |
| Molecular Formula | C ₆ H ₆ ClIN ₂ | [3] |
| Molecular Weight | 268.48 g/mol | [3] |
| IUPAC Name | 4-chloro-5-iodo-2,6-dimethylpyrimidine | [4] |
| SMILES | <chem>CC1=NC(C)=C(I)C(Cl)=N1</chem> | [4] |
| InChI | InChI=1S/C6H6ClIN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | [4] |
| MDL Number | MFCD02081997 | [3] |

Synthesis Pathway: A Logical Approach

The synthesis of **4-Chloro-5-iodo-2,6-dimethylpyrimidine** can be logically approached from readily available precursors. A common and efficient strategy involves the halogenation of a pre-formed pyrimidine core. The following workflow outlines a plausible synthetic route starting from 2,6-dimethylpyrimidin-4(3H)-one.



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Caption: Plausible synthesis route for **4-Chloro-5-iodo-2,6-dimethylpyrimidine**.

Causality Behind Experimental Choices:

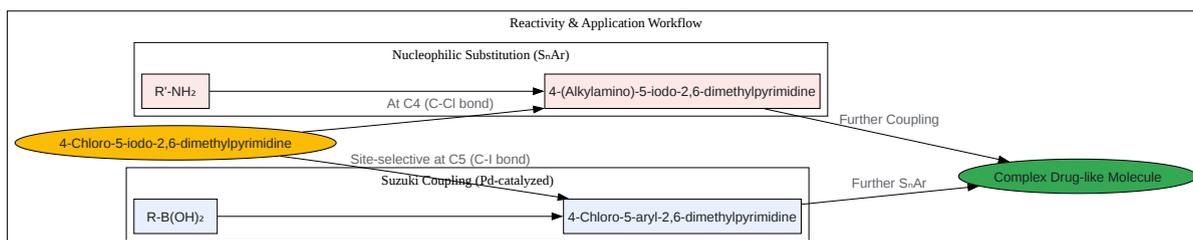
- Step 1: Chlorination: The synthesis begins with the conversion of the hydroxyl group of the pyrimidinone tautomer to a chloride. Phosphorus oxychloride (POCl_3) is a standard and highly effective reagent for this transformation, converting the keto-enol system into a reactive chloro-pyrimidine.[5] This step is crucial as it installs the first key reactive handle on the pyrimidine ring. A patent for a similar synthesis of 4-chloro-2,6-dimethyl-pyrimidine highlights its role as an important chemical raw material.[6]
- Step 2: Iodination: With the chloro-pyrimidine in hand, the next step is the introduction of the iodine atom at the C5 position. The pyrimidine ring, being electron-deficient, typically requires electrophilic halogenating agents for substitution. N-Iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent (like iodic acid) in an acidic medium provides an electrophilic iodine source (I^+) capable of reacting with the C5 position, which is the most activated site for electrophilic attack on this scaffold.

Applications in Drug Discovery: A Gateway to Molecular Complexity

The true value of **4-Chloro-5-iodo-2,6-dimethylpyrimidine** lies in its capacity as a versatile intermediate in the synthesis of pharmacologically active molecules.[1] The chloro and iodo substituents serve as orthogonal reactive sites for building molecular complexity.

Key Reaction Chemistries:

- **Cross-Coupling Reactions:** The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the C5 position while leaving the C4-chloro group intact for a subsequent, more forcing reaction. This sequential, site-selective approach is a cornerstone of modern medicinal chemistry for building libraries of compounds. Pyrimidine derivatives are known to be excellent partners in such cross-coupling reactions.[2]
- **Nucleophilic Aromatic Substitution (S_NAr):** The chloro group at the C4 position is activated towards S_NAr by the adjacent ring nitrogens. This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to build derivatives like those seen in potent kinase inhibitors.[7]



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Caption: Differential reactivity enabling sequential synthesis pathways.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a validated, step-by-step methodology for a representative Suzuki coupling reaction at the C5 position.

Objective: To synthesize 4-Chloro-2,6-dimethyl-5-(4-methoxyphenyl)pyrimidine.

Materials:

- 4-Chloro-5-iodo-2,6-dimethylpyrimidine (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
- Sodium Carbonate (Na₂CO₃) (2.0 eq)

- 1,4-Dioxane
- Water

Procedure:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Chloro-5-iodo-2,6-dimethylpyrimidine** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
 - Expertise & Experience: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring high reaction yield.
- Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 dioxane:water.
 - Trustworthiness: The biphasic solvent system facilitates the dissolution of both the organic-soluble reactants and the water-soluble inorganic base. The base is essential for the transmetalation step of the catalytic cycle.
- Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
 - Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. This provides real-time validation of reaction completion.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-Chloro-2,6-dimethyl-5-(4-methoxyphenyl)pyrimidine.

Safety, Handling, and Storage

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. While a specific safety data sheet for this exact compound is not universally available, data from closely related structures provide authoritative guidance.

GHS Hazard Identification (Inferred from related compounds):

- Acute Toxicity, Oral: Harmful if swallowed.[8]
- Skin Corrosion/Irritation: Causes skin irritation.[9][10]
- Eye Damage/Irritation: Causes serious eye irritation.[9][10]
- Respiratory Irritation: May cause respiratory irritation.[8][9]

| Hazard Code | Description |
|-------------|----------------------------------|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
- Personal Protective Equipment: Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[12][13]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][13]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[10][11]
- Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.[11][12]

- Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[10][11]
- Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid.[11]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][11] Keep the container sealed and dry.

Conclusion

4-Chloro-5-iodo-2,6-dimethylpyrimidine (CAS: 83410-16-6) is a powerful and strategic building block for chemical synthesis. Its di-halogenated structure, characterized by orthogonal reactivity, provides researchers in drug discovery with a reliable platform for creating diverse and complex molecules. Understanding its properties, synthetic access, and reactivity is key to leveraging its full potential in the development of novel therapeutics. Adherence to strict safety protocols is mandatory for its handling and application.

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